![molecular formula C20H21F2N3O3 B2979286 2-[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-N-(2,4-二氟苯基)乙酰胺 CAS No. 491867-65-3](/img/structure/B2979286.png)
2-[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-N-(2,4-二氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide (2-BDPPA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. It is a derivative of the piperazine family of compounds, and has been found to possess interesting pharmacological properties. It has been used in the synthesis of a variety of compounds, and has been studied for its potential applications in a variety of medical and scientific research.
科学研究应用
治疗疾病的 ACAT 抑制剂
2-[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-N-(2,4-二氟苯基)乙酰胺显示出作为一种水溶性的人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 强效抑制剂的潜力。此特性表明其在治疗涉及 ACAT-1 过表达的疾病中具有潜在用途 (Shibuya 等人,2018 年)。
抗菌和抗癌活性
合成了一系列此化合物的衍生物,并评估了它们的抗菌和抗癌活性。结果表明,其抗菌活性显著,与标准药物相当,并且具有良好的抗癌活性,表明其在这些用途的药物设计中具有潜力 (Mehta 等人,2019 年)。
对血清素和多巴胺受体的亲和力
另一项研究合成了此化合物的衍生物,并评估了它们对血清素 5-HT6、5-HT7 和多巴胺 D2 受体的亲和力。此研究可帮助开发针对这些受体的药物 (Żmudzki 等人,2015 年)。
PET 成像的放射性配体
该化合物已被评估为一种潜在的正电子发射断层扫描 (PET) 配体,用于研究中枢神经激肽(1) (NK1) 受体。这表明其在用于诊断和研究神经系统疾病的影像学研究中的用途 (Van der Mey 等人,2005 年)。
心脏病的正性肌力作用
此化合物的衍生物表现出正性肌力作用,这在治疗某些心脏病方面可能是有益的。在兔心脏制剂的体外研究中,它显示出比标准药物更有利的活性 (Zhang 等人,2008 年)。
作用机制
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of movement, mood, and reward.
Mode of Action
The compound acts as a dopamine receptor agonist . It stimulates the D2 and D3 receptors in the brain, providing an effective dopamine effect . This stimulation results in various functional effects caused by dopamine .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain. By stimulating the D2 and D3 receptors, it enhances the dopaminergic transmission, leading to various downstream effects such as improved motor control and cognitive function .
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, which means it has a low potential for interaction with other drugs . The half-life (t1/2) of the compound is between 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and about 25% is excreted via the bile .
Result of Action
The stimulation of the D2 and D3 receptors by the compound leads to various molecular and cellular effects. These include improved motor control in Parkinson’s disease patients, improved cognitive function in elderly patients with cognitive deficits, and improved peripheral blood circulation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s absorption may be affected by the pH of the stomach. Its metabolism and excretion can be influenced by the function of the liver and kidneys. Furthermore, the compound’s efficacy can be affected by the individual’s overall health status, age, and concomitant medications .
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-15-2-3-17(16(22)10-15)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVXFJKNMOPVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。